molecular formula C13H16N2O2 B2712904 tert-Butyl 1H-indol-2-ylcarbamate CAS No. 167954-49-6

tert-Butyl 1H-indol-2-ylcarbamate

Cat. No. B2712904
CAS RN: 167954-49-6
M. Wt: 232.283
InChI Key: KSBPWHKOKZZKKY-UHFFFAOYSA-N
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Description

“tert-Butyl 1H-indol-2-ylcarbamate” is a chemical compound with the CAS Number: 167954-49-6 . It has a molecular weight of 232.28 and its IUPAC name is tert-butyl 1H-indol-2-ylcarbamate . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 1H-indol-2-ylcarbamate” is C13H16N2O2 . The InChI code for the compound is 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at 2-8°C . The compound has a molecular weight of 232.28 .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediate

One significant application of tert-butyl 1H-indol-2-ylcarbamate derivatives is in the process development and pilot-plant synthesis of pharmaceutical intermediates. For instance, (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was synthesized via an efficient sequence starting from readily available materials (Li et al., 2012).

Structural Characterization

Characterization of the structure of tert-butyl 1H-indol-2-ylcarbamate derivatives is crucial in understanding their properties and potential applications. An example is the study that characterized tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments (Aouine et al., 2016).

Synthesis of Indole Derivatives

Compounds containing tert-butyl 1H-indol-2-ylcarbamate play a role in the synthesis of indole derivatives. For instance, the synthesis of indoles and anilines employing tert-butyl sulfinamide as an ammonia surrogate was reported, where indoles with sensitive functional groups were readily prepared (Prakash et al., 2011).

Application in Antibacterial Research

In the field of antibacterial research, indole derivatives, including those containing tert-butyl 1H-indol-2-ylcarbamate, have been studied for their potential to inhibit bacterial efflux pumps. This is exemplified by the synthesis of indol-3-yl)ethanamine derivatives to inhibit Staphylococcus aureus NorA efflux pumps, demonstrating their utility in addressing antibiotic resistance (Héquet et al., 2014).

Antihypertensive Applications

Indole derivatives of tert-butyl 1H-indol-2-ylcarbamate have been investigated for their antihypertensive properties. A study on aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety reported significant antihypertensive activity in spontaneously hypertensive rats (Kreighbaum et al., 1980).

Safety and Hazards

The compound has been classified under GHS07 . The signal word for the compound is “Warning” and the hazard statements include H302-H317 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(1H-indol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBPWHKOKZZKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1H-indol-2-ylcarbamate

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